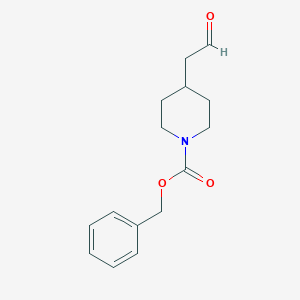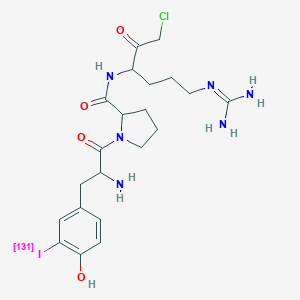
Iodotyrosyl-prolyl-arginyl chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodotyrosyl-prolyl-arginyl chloromethyl ketone (TPCK) is a synthetic compound that has been used extensively in scientific research. TPCK is a protease inhibitor that is commonly used to inhibit serine proteases in biological samples. It has been used in a wide range of applications, including the study of blood coagulation, inflammation, and apoptosis.
Wirkmechanismus
Iodotyrosyl-prolyl-arginyl chloromethyl ketone works by irreversibly binding to the active site of serine proteases, which prevents them from cleaving their substrates. This inhibition occurs through the formation of a covalent bond between the chloromethyl ketone group of Iodotyrosyl-prolyl-arginyl chloromethyl ketone and the active site serine residue of the protease. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemische Und Physiologische Effekte
Iodotyrosyl-prolyl-arginyl chloromethyl ketone has a number of biochemical and physiological effects. By inhibiting serine proteases, Iodotyrosyl-prolyl-arginyl chloromethyl ketone can prevent the activation of various signaling pathways that are involved in inflammation and apoptosis. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has also been shown to inhibit blood coagulation by preventing the activation of coagulation factors. In addition, Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been shown to have anti-tumor effects by inhibiting the activity of proteases that are involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is its specificity for serine proteases, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, Iodotyrosyl-prolyl-arginyl chloromethyl ketone does have some limitations. It is not effective against all serine proteases, and its irreversible binding to the active site of proteases can make it difficult to study the kinetics of protease activity.
Zukünftige Richtungen
There are a number of future directions for the study of Iodotyrosyl-prolyl-arginyl chloromethyl ketone. One area of research is the development of novel protease inhibitors that are more specific and effective than Iodotyrosyl-prolyl-arginyl chloromethyl ketone. Another area of research is the study of the role of proteases in various diseases, including cancer and inflammation. Finally, the development of new techniques for studying protease activity in vivo will be an important area of research in the future.
Synthesemethoden
Iodotyrosyl-prolyl-arginyl chloromethyl ketone is synthesized by reacting N-tosyl-L-phenylalanine chloromethyl ketone (Iodotyrosyl-prolyl-arginyl chloromethyl ketone) with iodine in the presence of a base. The resulting product is purified by chromatography and recrystallization. The synthesis of Iodotyrosyl-prolyl-arginyl chloromethyl ketone is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in a wide range of scientific research applications. It is commonly used to inhibit serine proteases in biological samples, which allows researchers to study the role of these proteases in various biological processes. Iodotyrosyl-prolyl-arginyl chloromethyl ketone has been used in the study of blood coagulation, inflammation, and apoptosis. It has also been used to study the role of proteases in cancer and other diseases.
Eigenschaften
CAS-Nummer |
126251-21-6 |
|---|---|
Produktname |
Iodotyrosyl-prolyl-arginyl chloromethyl ketone |
Molekularformel |
C21H30ClIN6O4 |
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
1-[2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30ClIN6O4/c22-11-18(31)15(3-1-7-27-21(25)26)28-19(32)16-4-2-8-29(16)20(33)14(24)10-12-5-6-17(30)13(23)9-12/h5-6,9,14-16,30H,1-4,7-8,10-11,24H2,(H,28,32)(H4,25,26,27)/i23+4 |
InChI-Schlüssel |
DRUDCIXYRLXCIP-AWUWEVMDSA-N |
Isomerische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)[131I])N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)I)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Synonyme |
(123)I-tyrosylprolylarginyl chloromethyl ketone 123I-YPACK iodotyrosyl-prolyl-arginyl chloromethyl ketone iodotyrosyl-prolyl-arginyl chloromethyl ketone, I123-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



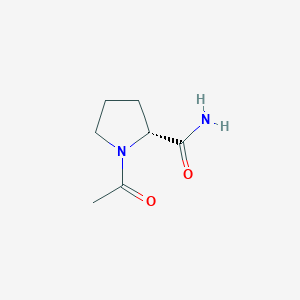
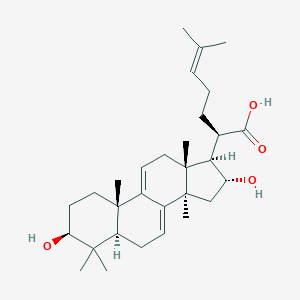
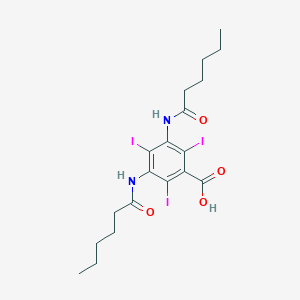
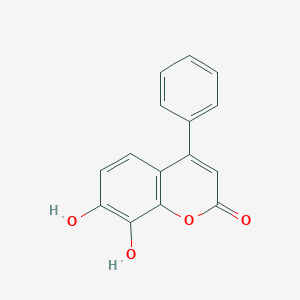
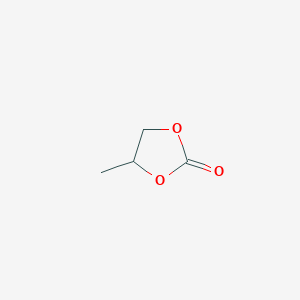
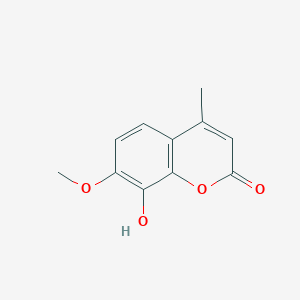
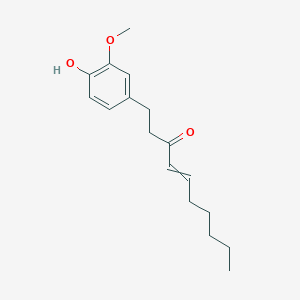
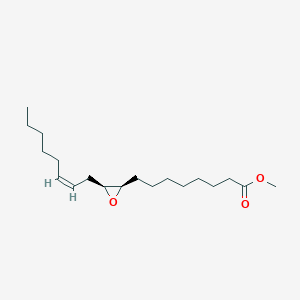
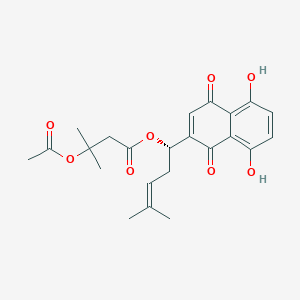
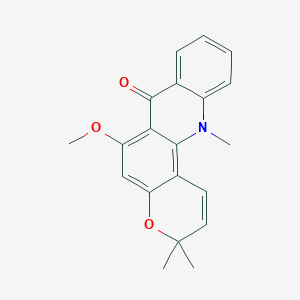
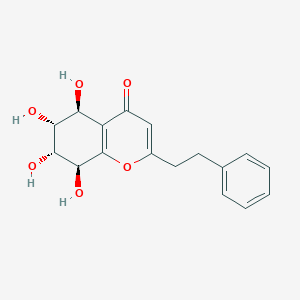
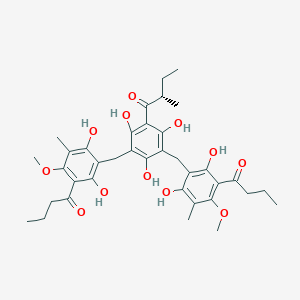
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
